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molecular formula C10H13NO2 B1311991 Methyl 4-amino-3,5-dimethylbenzoate CAS No. 3095-48-5

Methyl 4-amino-3,5-dimethylbenzoate

Cat. No. B1311991
M. Wt: 179.22 g/mol
InChI Key: ARSRTLJLMXSRPV-UHFFFAOYSA-N
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Patent
US08642768B2

Procedure details

To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol) in methanol (100 mL), iron powder (15.7 g, 0.2869 mol) and 37% HCl (1.72 g, 0.0478 mol) is added at 0° C. The reaction is heated at 80° C. for 16 hours. The mixture is cooled to room temperature and filtered through Celite™ bed and washed with methanol followed by evaporation of filtrate to dryness to afford the title compound as a brown solid (7.8 g, 99%). Mass spectrum (m/z): 180.2 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15.7 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:15])[C:11]=1[N+:12]([O-])=O)[C:5]([O:7][CH3:8])=[O:6].Cl>CO.[Fe]>[NH2:12][C:11]1[C:2]([CH3:1])=[CH:3][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:9][C:10]=1[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=C(C1[N+](=O)[O-])C
Name
Quantity
1.72 g
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
15.7 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite™ bed
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
followed by evaporation of filtrate to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OC)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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